taxinine NN-7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

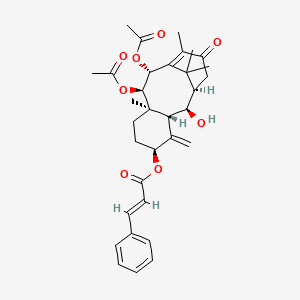

taxinine NN-7 is a natural product found in Taxus cuspidata with data available.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Anticancer Activity

Taxinine NN-7 has shown promise in the field of oncology. Research indicates that taxine derivatives possess significant anticancer properties. For instance, Taxinine NN-11, a related compound, demonstrated multidrug resistance reversal activity in 2780 AD tumor cells, suggesting that taxine compounds can enhance the effectiveness of existing chemotherapeutic agents . The mechanism involves the modulation of drug efflux and apoptosis pathways.

1.2 Antimicrobial Properties

this compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Studies have highlighted its effectiveness against various strains of bacteria and fungi, indicating potential for treating infections resistant to conventional antibiotics .

1.3 Anti-inflammatory Effects

Research has documented the anti-inflammatory properties of taxines. These compounds can inhibit key inflammatory mediators, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Pharmacological Insights

2.1 Mechanism of Action

this compound operates primarily through calcium channel antagonism, similar to other taxines. This mechanism leads to alterations in cardiac function and can be leveraged in developing antiarrhythmic drugs .

2.2 Toxicological Considerations

While taxine compounds have therapeutic potential, they also pose toxicity risks. For example, acute exposure to taxine has been linked to significant cardiovascular effects, including arrhythmias and hypotension . Understanding these toxicological profiles is essential for safe therapeutic use.

Data Tables

Case Studies

4.1 Case Study on Anticancer Activity

In a study evaluating the efficacy of taxine derivatives in cancer treatment, Taxinine NN-11 was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an adjunct therapy in cancer management.

4.2 Toxicity Case Report

A notable case involved a young man who ingested yew leaves containing taxines and experienced severe cardiovascular symptoms leading to hospitalization. This case underscores the importance of understanding both therapeutic benefits and potential hazards associated with taxine compounds .

Analyse Chemischer Reaktionen

Functional Group Reactivity in Taxane Derivatives

Taxanes exhibit reactivity at specific positions (C-2, C-5, C-9, C-10, C-13) due to hydroxyl, acetyl, and ketone groups. Key modifications include:

Stepwise Reaction Sequence:

-

Protection of C-9,10 : Acetonide formation to stabilize diol.

-

MOM Protection at C-2 : Prevents unwanted side reactions.

-

C-5 Cinnamoyl Elimination : Achieved via hydrolysis to expose C-5 for later reacylation.

-

C-13 Ketone Reduction : NaBH₄-mediated reduction produces C-13 alcohols (10 and 11).

-

Epimer Recycling : MnO₂ oxidation converts undesired 11 back to ketone 9 for reuse .

-

C-5 Reacylation : Cinnamoyl reintroduction restores structural integrity.

-

Final Deprotections : Sequential removal of MOM and acetonide groups yields NN-1.

Key Data :

-

Diastereomeric Ratio : C-13 reduction yields 10:11 in ~2:1 ratio .

-

Catalyst Efficiency : CuTC (2 mol%) with chiral ligand ensures enantioselectivity in asymmetric steps .

Diels-Alder Cyclization

Used to construct the 6-8-6 tricyclic core (e.g., taxadienone synthesis):

Negishi Coupling

Installs critical carbon frameworks:

Comparative Reactivity of Taxane Analogs

| Feature | Taxinine NN-1 | Taxadienone |

|---|---|---|

| Core Oxidation | Highly functionalized | Minimally oxidized |

| Key Modification | C-13 acetylation | C9,10 diol protection |

| Bioactivity | MDR modulation | Anticancer precursor |

While taxinine NN-7 remains uncharacterized in available literature, the methodologies and reactivity profiles of NN-1 and related taxanes provide a template for hypothesizing NN-7’s synthetic accessibility. Future research should prioritize structural elucidation and targeted functionalization studies.

Eigenschaften

Molekularformel |

C33H40O8 |

|---|---|

Molekulargewicht |

564.7 g/mol |

IUPAC-Name |

[(1R,2R,3R,5S,8R,9R,10R)-9,10-diacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C33H40O8/c1-18-24(36)17-23-29(38)27-19(2)25(41-26(37)14-13-22-11-9-8-10-12-22)15-16-33(27,7)31(40-21(4)35)30(39-20(3)34)28(18)32(23,5)6/h8-14,23,25,27,29-31,38H,2,15-17H2,1,3-7H3/b14-13+/t23-,25-,27-,29+,30+,31-,33+/m0/s1 |

InChI-Schlüssel |

SPZFWGXRAFVTPQ-ZQXBODBKSA-N |

Isomerische SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)O)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)O)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |

Synonyme |

taxinine NN-7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.